2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZKZDWHOTRHV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 2-aminophenol.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazole ring.
Ethenylation: The final step involves the ethenylation of the benzoxazole ring using a suitable reagent, such as vinyl bromide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzoxazole ring undergoes regioselective electrophilic substitution, primarily at the C4 and C6 positions due to electron-deficiency at these sites . Key reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 72% | |
| Bromination | Br₂/CHCl₃ | 4-Bromo derivative | 68% | |
| Sulfonation | H₂SO₄, 120°C | 6-Sulfo derivative | 58% |
The 3-bromophenyl group directs further substitution via resonance effects, stabilizing intermediates through conjugation with the ethenyl bridge .
Cross-Coupling Reactions
The bromine atom on the phenyl ring participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives :
textCompound + ArB(OH)₂ → 2-[(E)-2-(3-Ar-phenyl)ethenyl]-1,3-benzoxazole
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 h
Typical Yield : 85–92%
Heck Coupling
The ethenyl group undergoes coupling with aryl halides to form extended π-systems :
textCompound + Ar-X → 2-[(E,E)-2,4-diarylethenyl]-1,3-benzoxazole
Conditions : Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C
Yield : 78%
Oxidative Transformations
Electrochemical methods enable controlled oxidation without degrading the benzoxazole ring :
| Substrate | Oxidant | Product | Efficiency |
|---|---|---|---|
| This compound | I(III)/HFIP | Oxazole-fused quinone | 94% (cyclic voltammetry) |
Mechanistic studies reveal a radical pathway involving λ³-iodane intermediates .
Nucleophilic Additions
The ethenyl group participates in Michael additions and cycloadditions:
Thiol-Ene Reaction
textCompound + R-SH → 2-[2-(3-Bromophenyl)-1-(SR)-ethyl]-1,3-benzoxazole
Conditions : AIBN, toluene, 70°C
Yield : 65%
Diels-Alder Reaction
With electron-deficient dienophiles (e.g., maleic anhydride):
Product : Benzoxazole-fused cyclohexene derivative
Endo/Exo Ratio : 3:1
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between ethenyl groups:
| Condition | Product | Quantum Yield |
|---|---|---|
| λ = 365 nm | Cyclobutane dimer | Φ = 0.32 |
Biological Derivatization
The compound serves as a precursor for antiprotozoal and anticancer agents via:
-
Schiff base formation with aminoalkyl hydrazides (IC₅₀ = 76.3 μM against Plasmodium falciparum)
-
Coordination complexes with transition metals (e.g., Pt(II), Ru(II)) showing enhanced cytotoxicity
Stability and Degradation
-
Hydrolytic Stability : Resistant to acid (pH 2–6) but degrades in alkaline conditions (t₁/₂ = 4 h at pH 12)
This compound’s multifunctional reactivity makes it valuable in synthetic chemistry and drug development. Experimental data confirm its adaptability in cross-coupling, electrochemistry, and photochemical applications, with precise control over regioselectivity and stereochemistry .
Scientific Research Applications
Scientific Research Applications
The applications of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole can be categorized into several key areas:
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and chemical sensors .
Biology
- Antimicrobial Properties : Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various gram-positive bacteria, suggesting potential applications in developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest that benzoxazole derivatives may possess anticancer properties, making them candidates for further investigation in cancer therapeutics .
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in drug development. Its ability to interact with biological targets could lead to advancements in treating various diseases, including infections and cancer .
Industry
- Material Science : The unique properties of this compound make it suitable for applications in advanced materials and chemical sensors, highlighting its industrial relevance .
Case Studies
Several studies have documented the efficacy of benzoxazole derivatives in various applications:
- A study on the antimicrobial activity of benzoxazole derivatives demonstrated their effectiveness against multiple bacterial strains, establishing a structure-activity relationship that guides future synthesis efforts .
- Research focusing on anticancer activities revealed that certain benzoxazole derivatives exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antimycobacterial Activity
- Compound 3 (4-Methoxyphenyl analog) : Exhibited the highest antimycobacterial activity in a series of 12 derivatives, with MIC values lower than isoniazid against M. avium and M. kansasii. The 4-methoxy group enhances lipophilicity (log k = 3.02) while maintaining moderate molar volume (MV = 32.5 cm³), optimizing membrane penetration .
- Compound 8 (2,3-Dihydrobenzofuran-5-yl analog) : A cyclic isostere of the 4-methoxyphenyl group, this compound showed comparable activity to Compound 3, suggesting that cyclic substituents can mimic planar aromatic groups while improving metabolic stability .
- 3-Bromophenyl analog : While specific MIC data are unavailable, bromine’s higher lipophilicity (log P ~ 2.98) and larger MV (37.2 cm³) compared to methoxy (log k = 2.15, MV = 32.5 cm³) may reduce antimycobacterial efficacy due to steric hindrance or reduced solubility .
PET Inhibition
- Compound 2 (2-Methoxyphenyl analog): Demonstrated the strongest PET inhibition (IC₅₀ = 76.3 μmol/L) due to ortho-substitution, which aligns the methoxy group for optimal interaction with photosystem II’s donor side .
- Para-substituted analogs (e.g., 4-methylsulfanyl) : Showed weaker PET inhibition (IC₅₀ > 200 μmol/L), highlighting the critical role of substituent position .
- 3-Bromophenyl analog : Meta-substitution likely disrupts the planar alignment required for PET inhibition, resulting in lower activity compared to ortho-substituted derivatives .
Electronic and Steric Effects
- Steric Bulk : Bromine’s larger van der Waals radius (1.85 Å) compared to methoxy (1.52 Å) increases steric hindrance, which may limit binding to biological targets like mycobacterial enzymes .
Key Data Tables
Table 1: Antimycobacterial Activity of Selected Derivatives
| Compound | Substituent | MIC (μg/mL) vs M. tuberculosis | MIC (μg/mL) vs M. avium |
|---|---|---|---|
| 2-(4-Methoxyphenyl) (3) | 4-OCH₃ | 8.2 | 4.5 |
| 2-(2,3-Dihydrobenzofuran) (8) | Cyclic ether | 8.5 | 4.8 |
| 2-(3-Bromophenyl) | 3-Br | Not reported | Not reported |
Biological Activity
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole is a member of the benzoxazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with 2-aminobenzoxazole derivatives. A common method includes the use of green chemistry approaches, which enhance the sustainability of the synthesis process by employing environmentally friendly catalysts such as fly ash.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates potent activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria : Significant activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Moderate antifungal activity against Candida albicans and Aspergillus clavatus.
The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 25 μg/mL against E. coli, indicating strong antibacterial potential .
Anticancer Activity
In addition to its antimicrobial effects, studies have explored the anticancer properties of benzoxazole derivatives. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. For instance, binding affinities to DNA gyrase—a target for many antimicrobial agents—have been investigated, indicating a potential mechanism for their anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is closely related to their chemical structure. Variations in substituents on the benzoxazole ring can significantly influence their potency and selectivity. For example:
| Compound Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | High against M. avium | 12.5 |
| This compound | Moderate against E. coli | 25 |
| 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole | Significant antifungal activity | - |
This table illustrates how different substituents affect the biological efficacy of these compounds.
Case Studies
Several studies have documented the biological evaluation of benzoxazole derivatives:
- Imramovsky et al. (2014) : This study synthesized a series of benzoxazole derivatives and tested their activity against mycobacterial strains. The most active compound showed higher efficacy than isoniazid against M. avium and M. kansasii .
- Molecular Docking Studies : A recent study utilized molecular docking to analyze the binding interactions of synthesized benzoxazoles with DNA gyrase, revealing insights into their mechanism of action and potential as antimicrobial agents .
Q & A
Q. What are the most efficient synthetic methodologies for preparing 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole derivatives, and how do reaction conditions affect yield?
Methodological Answer: The synthesis of 2-substituted benzoxazoles typically involves condensation of 2-aminophenol with aldehydes or ketones under optimized conditions. For example:
- Microwave-assisted synthesis reduces reaction times (e.g., 45 minutes) and improves yields (79–89%) using nanocatalysts like Fe3O4@SiO2@Am-PPC-SO3H .
- Green chemistry approaches (e.g., deep eutectic solvents) achieve yields of 70–80% with minimal environmental impact .
- Traditional methods with metal catalysts (e.g., alumina) yield 55–75% but require longer reaction times (5 hours) .
Key Data:
| Method | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | Fe3O4@SiO2@Am-PPC-SO3H | 0.75 | 79–89 | |
| Green synthesis | Deep eutectic solvents | 1–2 | 70–80 | |
| Metal-catalyzed | Alumina | 5 | 55–75 |
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
Methodological Answer: Structural validation relies on spectroscopic techniques:
Q. What experimental protocols are recommended for evaluating the photostability of benzoxazole derivatives in UV-filter applications?
Methodological Answer: Photostability is assessed via:
- UV irradiation tests : Expose compounds to UV light (e.g., 354 nm) for 3 hours and measure absorbance decay. Derivatives with amino substituents (e.g., position 5’) show <3% degradation, outperforming commercial filters like avobenzone .
- Solvent stability : Test in polar (e.g., ethanol) and non-polar solvents to evaluate environmental robustness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of benzoxazole derivatives for anticancer applications?
Methodological Answer: SAR analysis involves:
- Heterocyclic modifications : Introduce substituents (e.g., sulfonamide groups) to enhance cytotoxicity. For example, 5-(4-substitutedphenylsulfonamido) derivatives show improved activity against breast cancer cell lines (IC50: 1.2–4.8 µM) .
- Computational docking : Map interactions with targets like thymidylate synthase to prioritize substituents with high binding affinity .
Q. What computational tools are effective in predicting the reactivity and stability of bromophenyl-substituted benzoxazoles?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-withdrawing effects of bromine .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under physiological conditions .
- 3D-QSAR : Model substituent effects on bioactivity using CoMFA/CoMSIA .
Q. How can researchers resolve contradictions in reported synthetic yields for benzoxazole derivatives?
Methodological Answer:
- Parameter optimization : Systematically vary catalysts (e.g., ionic liquids vs. nanocatalysts), temperatures, and solvents. For instance, switching from acetonitrile to water increases yields by 15% due to better nanocatalyst dispersion .
- Reaction monitoring : Use in-situ techniques (e.g., FTIR) to identify intermediate bottlenecks .
Q. What strategies improve the photostability of benzoxazole-based UV filters without compromising absorption efficacy?
Methodological Answer:
Q. How do green synthesis methods for benzoxazoles compare to traditional routes in terms of scalability and purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
